Acdpp hydrochloride

Description

Properties

IUPAC Name |

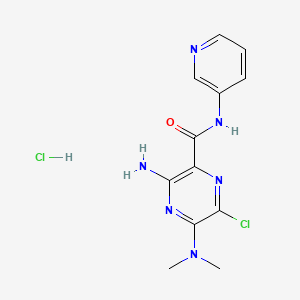

3-amino-6-chloro-5-(dimethylamino)-N-pyridin-3-ylpyrazine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN6O.ClH/c1-19(2)11-9(13)17-8(10(14)18-11)12(20)16-7-4-3-5-15-6-7;/h3-6H,1-2H3,(H2,14,18)(H,16,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXIHLPLRTFPHKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=C(N=C1Cl)C(=O)NC2=CN=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10587877 | |

| Record name | 3-Amino-6-chloro-5-(dimethylamino)-N-(pyridin-3-yl)pyrazine-2-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37804-11-8 | |

| Record name | 3-Amino-6-chloro-5-(dimethylamino)-N-(pyridin-3-yl)pyrazine-2-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acdpp hydrochloride involves several steps, starting with the preparation of the core pyrazinecarboxamide structure. The process typically includes:

Formation of the pyrazine ring: This is achieved through a series of condensation reactions involving appropriate precursors.

Amination: The addition of the amino group at the 3-position.

Pyridinyl substitution: The attachment of the pyridinyl group at the N-position.

Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Acdpp hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it to its reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro and amino positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution with amines can produce various aminated derivatives .

Scientific Research Applications

Acdpp hydrochloride is widely used in scientific research due to its role as a selective mGluR-5 antagonist. Its applications include:

Neuroscience: Studying the role of mGluR-5 in synaptic plasticity, learning, and memory.

Pharmacology: Investigating the potential therapeutic effects of mGluR-5 antagonists in treating neurological disorders such as anxiety, depression, and schizophrenia.

Cell Signaling: Exploring the signaling pathways mediated by mGluR-5 and their impact on cellular functions.

Drug Development: Screening for new mGluR-5 antagonists and evaluating their efficacy and safety

Mechanism of Action

Acdpp hydrochloride exerts its effects by selectively binding to and inhibiting the mGluR-5 receptor. This inhibition prevents the receptor from activating intracellular calcium signaling pathways, thereby modulating neuronal activity. The primary biochemical pathway affected is the glutamatergic signaling pathway, which influences various cellular processes, including gene expression, synaptic plasticity, and neuronal excitability .

Comparison with Similar Compounds

Similar Compounds

MPEP (2-Methyl-6-(phenylethynyl)pyridine): Another selective mGluR-5 antagonist.

Fenobam (N-(3-Chlorophenyl)-N’-(4,5-dihydro-1-methyl-4-oxo-1H-imidazol-2-yl)urea): A non-competitive mGluR-5 antagonist.

ADX-47273 (2-((3-Fluoro-phenyl)ethynyl)-6-methyl-pyridine): A positive allosteric modulator of mGluR-5

Uniqueness

Acdpp hydrochloride is unique due to its high selectivity and potency as an mGluR-5 antagonist. Its specific binding affinity and ability to inhibit mGluR-5-mediated calcium flux make it a valuable tool in research settings .

Biological Activity

Acdpp hydrochloride, with the chemical formula C₁₃H₁₈ClN₃O₂, is a synthetic compound that has garnered attention in various fields of biological research, particularly for its potential anti-cancer properties and its role as a selective antagonist of metabotropic glutamate receptor 5 (mGluR-5). This article explores the biological activity of this compound, highlighting its mechanisms of action, applications in research, and relevant case studies.

This compound primarily functions as an activator of cyclic nucleotide-dependent protein kinases, including protein kinase A (PKA) and protein kinase G (PKG). These kinases play crucial roles in regulating cellular processes such as gene expression, metabolism, ion channel activity, cell growth, and differentiation. By selectively activating these pathways, this compound allows researchers to investigate the specific signaling mechanisms mediated by cyclic nucleotides.

Key Biological Effects

- Cell Proliferation and Apoptosis : Initial studies suggest that this compound may influence cell proliferation and apoptosis through its interactions with various biological targets.

- Anti-Cancer Properties : Preliminary research indicates that this compound exhibits significant anti-cancer activity against certain cancer cell lines. However, further investigations are required to elucidate its precise mechanism of action and therapeutic potential.

Research Applications

This compound is widely utilized in scientific research across several domains:

- Neuroscience : It is used to study the role of mGluR-5 in synaptic plasticity, learning, and memory. The compound's ability to antagonize mGluR-5 provides insights into neurological disorders such as anxiety, depression, and schizophrenia.

- Pharmacology : Researchers investigate the therapeutic effects of mGluR-5 antagonists in treating various psychological conditions. This compound serves as a valuable tool in screening for new compounds with similar properties.

- Cell Signaling : The compound aids in exploring signaling pathways mediated by mGluR-5 and their impact on cellular functions. Understanding these pathways is critical for developing targeted therapies for neurological disorders.

Case Studies and Findings

Several studies have documented the biological activity of this compound:

- Inhibition of Cancer Cell Lines : A study demonstrated that this compound significantly inhibited the growth of specific cancer cell lines. The results indicated a dose-dependent response, suggesting potential for further development as an anti-cancer agent.

- Role in Synaptic Plasticity : Research examining the effects of this compound on synaptic plasticity revealed that it modulates neurotransmitter release through mGluR-5 antagonism. This modulation is essential for understanding learning and memory processes .

- Pharmacological Evaluation : In pharmacological studies, this compound was tested alongside other mGluR-5 antagonists. The findings highlighted its efficacy in reducing anxiety-like behaviors in animal models, supporting its potential use in treating anxiety disorders .

Comparative Analysis

The following table summarizes the biological activities and applications of this compound compared to other similar compounds:

| Compound | Mechanism of Action | Primary Application | Notable Findings |

|---|---|---|---|

| This compound | mGluR-5 antagonist | Neuroscience & Cancer Research | Inhibits cancer cell growth; affects synaptic plasticity |

| Other mGluR-5 Antagonists | Similar to this compound | Neurological Disorders | Varies by compound; some show enhanced efficacy |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.